molecular formula C12H9Cl2N3O2 B2786670 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide CAS No. 338977-25-6

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide

Cat. No. B2786670
CAS RN: 338977-25-6
M. Wt: 298.12
InChI Key: MKSWATROUJEGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide, also known as DCB-3503, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine.

Scientific Research Applications

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory and anti-viral agent. Additionally, 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide has been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields. Additionally, it exhibits potent anticancer and anti-inflammatory activity, making it a useful tool for studying these processes. However, 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide also has some limitations. It has poor solubility in water, which can make it difficult to work with in some experiments. Additionally, it has not been extensively studied in vivo, limiting our understanding of its potential applications in humans.

Future Directions

There are several future directions for the study of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide and its potential applications in the treatment of various diseases. Further studies are also needed to investigate the safety and efficacy of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide in vivo, as well as its potential for use in combination with other drugs. Finally, the development of more water-soluble derivatives of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide could improve its usefulness in lab experiments.

Synthesis Methods

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide can be synthesized using various methods. One of the most common methods involves the reaction of 2,4-dichlorobenzoyl chloride with 1H-pyrrole-2-carbohydrazide in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good yields. Other methods involve the use of different reagents and solvents, but the overall process remains similar.

properties

IUPAC Name

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O2/c13-7-1-2-8(9(14)4-7)11(18)6-3-10(16-5-6)12(19)17-15/h1-5,16H,15H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSWATROUJEGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide

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